2-Phenyldiazenylcyclohexan-1-ol
Description
2-Phenyldiazenylcyclohexan-1-ol is a cyclohexanol derivative featuring a phenyl diazenyl (N=N-Ph) substituent on the cyclohexane ring.
Properties
CAS No. |
19810-19-6 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.273 |
IUPAC Name |
2-phenyldiazenylcyclohexan-1-ol |
InChI |
InChI=1S/C12H16N2O/c15-12-9-5-4-8-11(12)14-13-10-6-2-1-3-7-10/h1-3,6-7,11-12,15H,4-5,8-9H2 |
InChI Key |
LGQNIRMCVWAMCU-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)N=NC2=CC=CC=C2)O |
Synonyms |
2-Phenylazocyclohexanol |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyldiazenylcyclohexan-1-ol typically involves the reaction of phenylhydrazine with cyclohexanone. The reaction proceeds through the formation of an intermediate hydrazone, which is then oxidized to form the azo compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the hydrazone intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of high-pressure reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Phenyldiazenylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group can yield the corresponding hydrazine derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrazine derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-Phenyldiazenylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Phenyldiazenylcyclohexan-1-ol involves its interaction with specific molecular targets. The azo linkage can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogs of 2-Phenyldiazenylcyclohexan-1-ol and their substituents:
| Compound Name | Substituent(s) | CAS Number | Key Structural Features |
|---|---|---|---|
| 1-Phenylcyclohexanol | Phenyl (-Ph) | 1589-60-2 | Phenyl group at C1 of cyclohexanol |
| 2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol | Thiazolylmethylamino group | 1342428-39-0 | Amino linkage to heterocyclic thiazole ring |
| 5-Methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol | Methyl and isopropenyl groups | 7786-67-6 | Terpene-like substituents |
| 2-<(trimethylsilyl)methyl>-2-cyclohexen-1-ol | Trimethylsilyl-methyl group | 80359-70-2 | Bulky silicon-based substituent |
Key Observations :
- Electronic Effects: The phenyl diazenyl group in the target compound introduces conjugation via the azo (-N=N-) bond, enhancing UV-vis absorption compared to non-conjugated analogs like 1-Phenylcyclohexanol .
- Steric Effects : Bulkier substituents, such as the trimethylsilyl group in CAS 80359-70-2, reduce reactivity in sterically hindered reactions compared to the planar diazenyl group .
Physical and Chemical Properties
Stability and Toxicity
- This compound: Potential toxicity due to azo bond cleavage (release of aromatic amines). Requires storage in dark, cool conditions.
- Selenium-Containing Analogs: Compounds like 2-acetyl-2-phenylselenocyclohexanone (CAS 52784-38-0) exhibit higher toxicity due to selenium .
- Silicon Derivatives : 2-<(trimethylsilyl)methyl>-2-cyclohexen-1-ol is more stable but requires handling under inert atmospheres .
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